molecular formula C10H8ClN3S B2514723 4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine CAS No. 339016-06-7

4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine

Cat. No. B2514723
CAS RN: 339016-06-7
M. Wt: 237.71
InChI Key: KWDQLMWAIZBFND-UHFFFAOYSA-N
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Description

The compound "4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine" is a chemical of interest in various research studies due to its potential applications in medicinal chemistry and material science. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with chloro, phenyl, and pyrimidine components, which can be useful in understanding the properties and synthesis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, often starting with amines or phenols and utilizing catalytic amounts of bases such as EtONa or K2CO3. For instance, the synthesis of 2-substituted 3-(4-chlorophenyl)-5,8,9-trimethylthieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones was achieved via an aza-Wittig reaction, followed by treatment with amines or phenols to yield the desired compounds . Similarly, the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine was accomplished by coupling 3-(4-Chlorophenoxy)phenyl)methanamine with 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine . These methods suggest that the synthesis of "4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine" could potentially involve similar coupling reactions and catalytic conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through various spectroscopic techniques and X-ray crystallography. For example, the structure of a 2-(4-chlorophenoxy)-substituted compound was confirmed by X-ray analysis . Additionally, vibrational spectral analysis using FT-IR and FT-Raman spectroscopy, along with computational methods like density functional theory (DFT), has been employed to determine the equilibrium geometry and vibrational wave numbers of similar compounds . These techniques could be applied to "4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine" to elucidate its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various analyses. For instance, the stability of the molecule arising from hyperconjugative interactions and charge delocalization has been analyzed using Natural Bond Orbital (NBO) analysis . The molecular electrostatic potential (MEP) analysis has also been used to predict the reactive sites of the molecules, indicating regions of negative and positive charge distribution . These analyses can provide insights into the potential chemical reactions and interactions that "4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine" may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been theoretically predicted, including their nonlinear optical behavior . The potential energy scan of the molecules can reveal preferred conformations and the orientation of functional groups, which is crucial for understanding the compound's behavior in different environments . Additionally, the crystal structure analysis of a related compound showed that molecules form inversion dimers via hydrogen bonds and are packed into layers by π-stacking interactions . These findings can be extrapolated to predict the physical and chemical properties of "4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine".

Scientific Research Applications

Antimicrobial Activity

4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine derivatives have been synthesized and evaluated for their antimicrobial properties. Research has shown significant antibacterial and antifungal activities against a variety of pathogens, highlighting their potential as antimicrobial agents. These compounds' effectiveness against bacteria such as Bacillus substilis, Escherichia coli, Klebsiella pneumoniae, and Streptococcus aureus, as well as fungi like Aspergillus niger and Aspergillus flavus, suggests their utility in developing new antimicrobial treatments (Mittal, Sarode, & Vidyasagar, 2011).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of 4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine derivatives have been extensively studied. These compounds serve as intermediates in the synthesis of various pharmaceuticals, demonstrating their role in the development of antitumor drugs and small molecular inhibitors. The synthesis involves acylation and nucleophilic substitution, with structural confirmation by MS and NMR, indicating their importance in medicinal chemistry research (Gan et al., 2021).

Environmental Degradation Studies

Studies on the environmental degradation of related compounds, such as chlorimuron-ethyl, by microorganisms like Aspergillus niger have demonstrated the potential of 4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine derivatives in bioremediation. These findings highlight the compound's relevance in addressing agricultural chemical contamination and the role of microbial transformation in mitigating environmental impacts (Sharma, Banerjee, & Choudhury, 2012).

Antitubercular and Antioxidant Activities

New pyrimidine-azitidinone analogues, derived from 4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine, have shown promising antioxidant, antimicrobial, and antitubercular activities. These derivatives have been tested against various bacterial and fungal strains, including Mycobacterium tuberculosis, indicating their potential in treating infectious diseases and tuberculosis, as well as their antioxidant properties (Chandrashekaraiah et al., 2014).

properties

IUPAC Name

4-chloro-6-phenylsulfanylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3S/c11-8-6-9(14-10(12)13-8)15-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDQLMWAIZBFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine

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